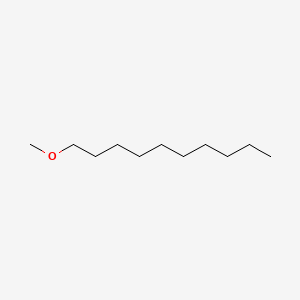
三乙二醇单癸醚
描述
Triethylene glycol monodecyl ether is a chemical compound with the molecular formula C16H34O4. It is a colorless to pale yellow liquid that is soluble in both inorganic solvents, such as alcohols, ketones, and ethers, as well as some organic solvents . This compound is widely used as a surfactant, emulsifier, dispersant, and wetting agent in various industrial and consumer products .
科学研究应用
Triethylene glycol monodecyl ether has diverse applications in scientific research, including:
生化分析
Biochemical Properties
Triethylene glycol monodecyl ether has been utilized in research related to emulsion preparation, nanoparticle synthesis, and controlled release systems . Its surfactant properties have been particularly valuable in the formulation of emulsions, where it can enhance the stability, uniformity, and droplet size control .
Cellular Effects
It effectively releases histamine from the cell granules of rat peritoneal mast cells .
Molecular Mechanism
It is known that it interacts with various biomolecules due to its surfactant properties .
Transport and Distribution
Due to its surfactant properties, it is likely to interact with various biomolecules .
Subcellular Localization
Due to its surfactant properties, it is likely to interact with various biomolecules .
准备方法
Triethylene glycol monodecyl ether can be synthesized through the alcohol condensation reaction of ethylene glycol and decanol . This reaction typically involves the use of an acid or base catalyst to facilitate the condensation process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
化学反应分析
Triethylene glycol monodecyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether group into alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines . The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of triethylene glycol monodecyl ether involves its ability to lower the interfacial tension between immiscible substances, promoting the formation and stabilization of emulsions . This property makes it effective in various applications, such as emulsion preparation, nanoparticle synthesis, and controlled release systems .
相似化合物的比较
Triethylene glycol monodecyl ether can be compared with other glycol ethers, such as:
Ethylene glycol monomethyl ether: Used as a solvent in paints and cleaners.
Ethylene glycol monoethyl ether: Commonly used in pharmaceuticals and cosmetics.
Diethylene glycol monomethyl ether: Utilized in degreasers and cleaners.
Triethylene glycol monodecyl ether is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in various fields .
属性
IUPAC Name |
2-[2-(2-decoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O4/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h17H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKODLHVFJRCQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335738 | |
| Record name | Decyltriglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4669-23-2 | |
| Record name | Deceth-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyltriglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECETH-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V8Z3E3XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















